molecular formula C21H27N5O2 B2408376 3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 922062-14-4

3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2408376
CAS No.: 922062-14-4
M. Wt: 381.48
InChI Key: CHXWAKWCSAGWOO-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Properties

IUPAC Name

3,3-dimethyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-7-5-6-8-16(15)13-25-14-23-19-17(20(25)28)12-24-26(19)10-9-22-18(27)11-21(2,3)4/h5-8,12,14H,9-11,13H2,1-4H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXWAKWCSAGWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzylamine and a suitable diketone, the pyrazolo[3,4-d]pyrimidine ring can be formed through a condensation reaction.

    Alkylation: The core structure is then alkylated using 2-methylbenzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated intermediate with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the pyrazolo[3,4-d]pyrimidine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has shown potential as an enzyme inhibitor. It can interact with various enzymes, modulating their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-N-(2-(5-(2-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
  • 3,3-dimethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Uniqueness

Compared to these similar compounds, 3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is unique due to the presence of the 2-methylbenzyl group. This substitution can significantly affect the compound’s biological activity and its interaction with molecular targets, potentially leading to different therapeutic effects or applications.

Biological Activity

3,3-Dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characteristic of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The specific arrangement of functional groups contributes to its interaction with various biological targets.

1. Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:

  • Inhibition of CDK2 and CDK9 : A related compound demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory activity against these kinases .
  • Cell Proliferation : Compounds in this class have shown effective antiproliferative activity in human tumor cell lines such as HeLa and HCT116 .

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : By targeting specific kinases involved in cell cycle progression, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • Signal Transduction Modulation : The compound may interfere with various signaling pathways critical for tumor growth and survival.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vivo, researchers observed that the administration of these compounds led to a significant reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of related pyrazolo compounds for different CDKs. The results indicated that certain modifications could enhance selectivity towards CDK2 over CDK9 by up to 265-fold . This selectivity is crucial for minimizing side effects during cancer treatment.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Cell Lines Tested
CDK InhibitionCDK20.36HeLa
CDK InhibitionCDK91.8HCT116
AntiproliferativeVarious Tumor CellsN/AA375

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?

  • Methodology : The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or via palladium-catalyzed cross-coupling reactions. For example, Taylor and Patel (1992) demonstrated the synthesis of analogous pyrazolo[3,4-d]pyrimidines using aminopyrazole derivatives and β-ketoesters under acidic conditions .
  • Optimization : Adjusting solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) can improve cyclization efficiency. Catalytic amounts of piperidine may enhance reaction rates .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methylbenzyl and butanamide groups).
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z ~494).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as shown in Ahmad et al. (2012) for a structurally related pyrazolo-benzothiazinone .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Screening Models :

  • Kinase Inhibition : Use ATP-binding assays (e.g., fluorescence polarization) targeting kinases like EGFR or VEGFR, given the compound’s pyrimidine-based structure.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
    • Reference : Similar pyrazolo[3,4-d]pyrimidine derivatives exhibit antiproliferative activity, suggesting comparable mechanisms .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Approach : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error inefficiencies .
  • Case Study : Tian et al. (2007) optimized triazine-based analogs using computational docking to prioritize synthetic routes, reducing development time by ~30% .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Root Cause Analysis :

  • Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts.
  • Metabolic Stability : Compare results from hepatic microsome assays (e.g., human vs. murine) to identify species-specific discrepancies .
    • Validation : Cross-reference with structural analogs (e.g., pyridinyl-pyrimidine derivatives) to isolate structure-activity relationships .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process scalability for this compound?

  • Application :

  • Reactor Design : Simulate heat/mass transfer in continuous-flow systems to optimize yield and reduce byproducts.
  • Real-Time Adjustments : Machine learning algorithms predict optimal parameters (e.g., residence time, catalyst loading) during pilot-scale synthesis .

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